

Cephalochromin initial research studies

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Compound Focus: Cephalochromin

CAS No.: 25908-26-3

Cat. No.: S560021

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Cephalochromin Overview

Cephalochromin is a homodimeric naphthopyranone isolated from various fungal species. Its structure features both **axial chirality** (due to the hindered rotation along the biaryl axis) and **central chirality** (from the C-2 and C-2' stereogenic centers) [1]. The table below summarizes its core characteristics:

Property	Description
Molecular Formula	C ₂₈ H ₂₂ O ₁₀ [2]
Molecular Weight	518.5 g/mol [2]
CAS Number	25908-26-3 [2]
Source Organisms	Fungi such as <i>Cosmospora vilior</i> , <i>Alternaria</i> species, <i>Plenodomus influorescens</i> , and others [3] [4] [5]
Key Structural Features	9,9'-linked dimeric bis-naphtho-γ-pyrone [2]

Mechanisms of Action and Key Findings

Research has elucidated several specific biological activities and mechanisms of action for **cephalochromin**.

Antibacterial Activity

Cephalochromin functions as a **FabI-directed antibacterial** agent. FabI (enoyl-acyl carrier protein reductase) is a key enzyme in the bacterial fatty acid synthesis pathway (FASII). **Cephalochromin** potently and dose-dependently inhibits this enzyme in pathogens like *Staphylococcus aureus* and *E. coli*, disrupting lipid synthesis and leading to bacterial cell death [5]. It demonstrates potent activity against Gram-positive bacteria, including drug-resistant strains like **MRSA (Methicillin-Resistant *Staphylococcus aureus*)** and **QRSA (Quinolone-Resistant *Staphylococcus aureus*)** [5].

Anticancer Activity

Cephalochromin exhibits growth-inhibitory and pro-apoptotic effects across various cancer models, with a common theme of inducing **mitochondrial disruption** [3] [4]. The table below summarizes key quantitative findings:

Cancer Model	Reported IC ₅₀ / Efficacy	Key Findings and Proposed Mechanisms
A549 Non-Small Cell Lung Cancer	2.8 μM at 48 hours [4]	- Induces G0/G1 cell cycle arrest via downregulation of cyclin D1, cyclin E, Cdk2, Cdk4.
		<ul style="list-style-type: none">• Triggers mitochondrial apoptosis, increasing ROS, reducing Bcl-xL/survivin, activating caspases (-8, -9, -3) and PARP cleavage. [4] Acute Myeloid Leukemia (AML) IC₅₀ range: 0.45 to >20 μM across 12 cell lines [3] - Induces apoptosis and DNA damage (increased γH2AX, PARP1 cleavage).• Reduces MCL1 protein and induces autophagy.• Shows synergy with Venetoclax to overcome drug resistance in AML models. [3] Healthy Peripheral Blood Mononuclear Cells IC₅₀ range: 3.7 to 8.8 μM [3] Suggests a potentially favorable therapeutic window compared to activity in some AML cell lines. [3]

Experimental Protocols for Key Assays

For researchers looking to replicate or build upon these findings, here are summaries of the key experimental methodologies from the literature.

In Vitro Cytotoxicity and Apoptosis Assay (MTT & Flow Cytometry)

This protocol is used to assess the reduction of cell viability and induction of apoptosis, as performed in AML [3] and lung cancer [4] studies.

- **Cell Lines:** Can be applied to a wide panel of cancer cell lines (e.g., HEL, HL-60, A549).
- **Treatment:** Cells are treated with a graded concentration range of **cephalochromin** (e.g., from 0.000128 μM to 20 μM) for a set period (e.g., 72 hours) [3].
- **Viability Measurement:** Cell viability is quantified using the **MTT assay**, which measures the activity of mitochondrial enzymes in living cells.
- **Apoptosis Analysis:** Treated cells are stained with **propidium iodide** and analyzed by **flow cytometry** to measure the percentage of cells in the sub-G1 phase (a marker of apoptotic cells) [3] [4].
- **Immunoblotting:** Cell lysates can be analyzed by **Western blotting** to confirm apoptosis through detection of **PARP cleavage** and DNA damage via **γH2AX** levels [3].

FabI Enzyme Inhibition Assay

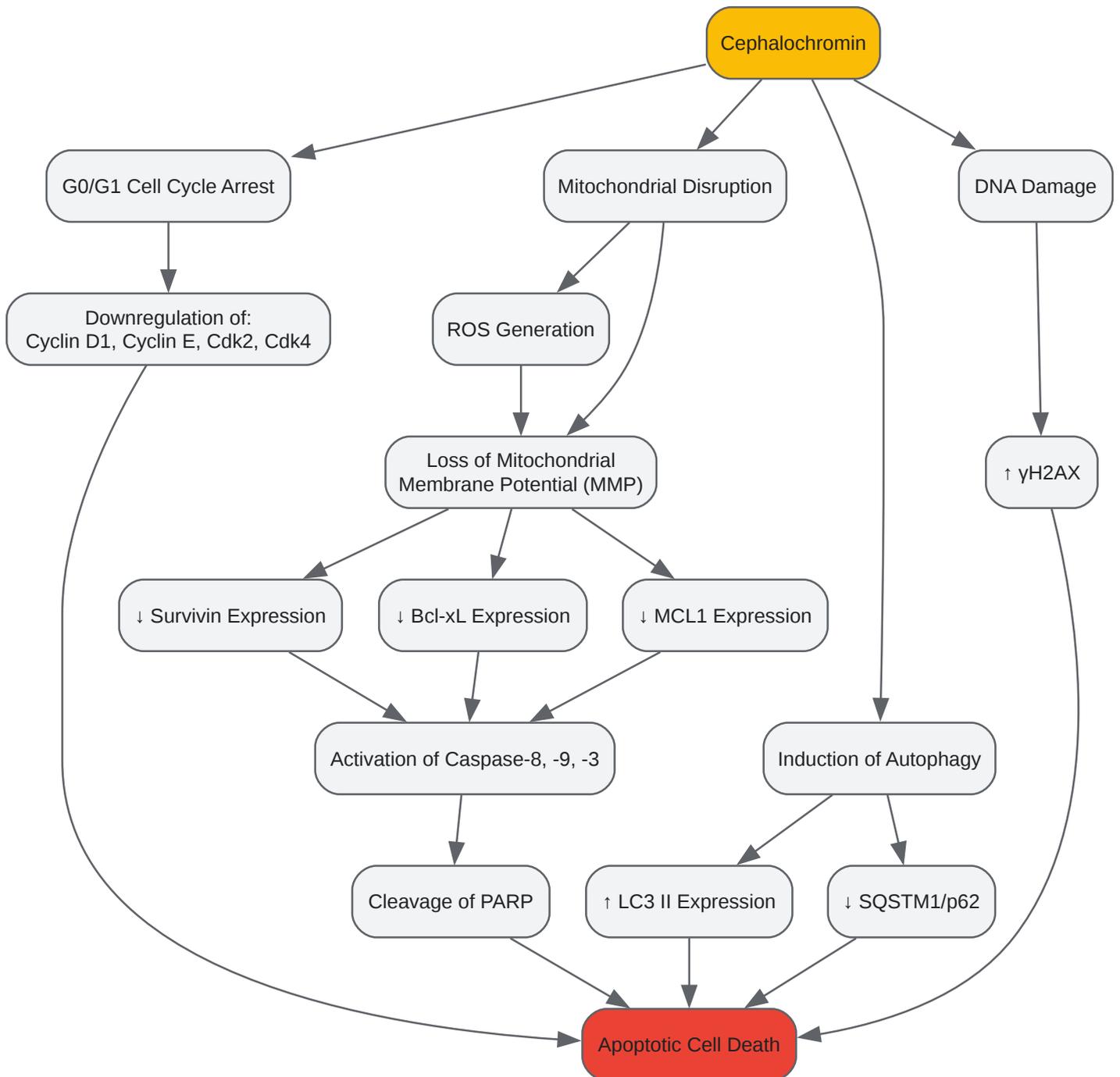
This method identifies and characterizes **cephalochromin**'s antibacterial mechanism [5].

- **Enzyme Source:** Use purified FabI enzyme from *S. aureus* or *E. coli*.
- **Reaction:** The assay measures the FabI-catalyzed reduction of crotonyl-CoA to butyryl-CoA by monitoring the oxidation of NADH to NAD^+ , which causes a decrease in absorbance at 340 nm.
- **Inhibition Testing:** **Cephalochromin** is incubated with the enzyme and substrates. A decrease in the rate of absorbance change indicates inhibition of FabI activity.
- **Data Analysis:** The concentration-dependent inhibitory effect (IC_{50}) is determined by testing the compound across a range of concentrations [5].

Signaling Pathways in Cancer Cells

The anticancer activity of **cephalochromin** primarily involves inducing mitochondrial-mediated apoptosis.

The following diagram synthesizes the signaling pathways identified in lung cancer [4] and AML [3] studies:



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This synthesized pathway illustrates the multifaceted mechanism by which **cephalochromin** triggers cancer cell death.

Future Research Directions

The search results indicate several promising and emerging research areas for **cephalochromin**:

- **Overcoming Drug Resistance:** Its synergistic effect with venetoclax to target venetoclax-resistant Acute Myeloid Leukemia represents a highly promising therapeutic strategy [3].
- **Solid Tumor Research:** While activity has been shown in lung cancer, its efficacy in other solid tumors remains largely unexplored [4].
- **Other Biological Activities:** Early references in the search results also allude to potential **anti-phytopathogenic** activity, suggesting applications in crop protection [2].

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